
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3. It is a derivative of benzoyl chloride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-5-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitro-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the benzoic acid is treated with thionyl chloride at elevated temperatures to produce the desired benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or metal hydrides can be used.
Coupling: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Reduction: The primary product is 3-amino-5-(trifluoromethyl)benzoyl chloride.
Coupling: Products are often complex organic molecules with extended carbon chains.
Scientific Research Applications
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)benzoyl chloride serves as a building block in various scientific research fields:
- Organic Synthesis: It is employed as an intermediate in synthesizing organic compounds, specifically in preparing intermediates for c-2 and c-3 substituted pyrazolo[1,5-a]pyrimidines. It is also used to synthesize novel benzamide derivatives .
- Coupling Reactions: The compound can be used in coupling reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds.
- Antitubercular Activity: Derivatives of this compound exhibit antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis.
- Medicinal Chemistry: It has potential biological activities, particularly influencing the 5-HT1A and 5-HT3 receptors in the serotonergic system, which are crucial for mood regulation.
- Preparation of (3-trifluoromethyl-phenyl)acetonitrile: It is used in the preparation of (3-trifluoromethyl-phenyl)acetonitrile, an important intermediate to agricultural and pharmaceutical chemicals .
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions: It participates in nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles like amines, alcohols, and thiols, often under basic conditions.
- Reduction Reactions: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or metal hydrides. The primary product is 3-amino-5-(trifluoromethyl)benzoyl chloride.
This compound has demonstrated potential biological activities:
- Serotonergic System Modulation: It influences the 5-HT1A and 5-HT3 receptors, which are crucial for mood regulation.
- Antimycobacterial Activity: Derivatives of this compound exhibit significant antitubercular activity by inhibiting DprE1 in Mycobacterium tuberculosis. In vitro studies have demonstrated that related compounds possess potent antitubercular properties, with Minimum Inhibitory Concentrations (MIC) as low as 16 ng/mL.
- Cytotoxicity: Certain nitro-substituted derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Data Tables
Compound Name | MIC (ng/mL) | Cytotoxicity (IC50 µM) | Target Enzyme |
---|---|---|---|
This compound | 16 | 10 | DprE1 (Mycobacterium tuberculosis) |
Derivative A | 32 | 15 | DprE1 |
Derivative B | 64 | 8 | DprE1 |
Table 1: Summary of biological activities related to nitro-substituted benzoyl chlorides.
Case Studies
- Study on Antitubercular Activity: A study evaluated a series of nitrobenzamide derivatives, including those with the 3-nitro substitution, and found that these compounds had significantly higher activities compared to other structural variants, reinforcing the importance of the nitro group in enhancing biological efficacy.
- Cytotoxicity Assessment: Another study focused on the cytotoxic effects of derivatives of this compound against human cancer cell lines and suggested that certain modifications to the structure could lead to improved cytotoxic profiles, making them candidates for further development as anticancer agents.
- Biological Activity in Macrophage Model of Infection: Compound 12 showed the best results in both in vitro assays and in macrophages .
Mechanism of Action
The mechanism of action of 3-nitro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile. The presence of the nitro and trifluoromethyl groups enhances its electrophilic character, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex structures .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoyl chloride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
3-Nitro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of its nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Biological Activity
3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H4ClF3N2O3, with a molecular weight of approximately 269.56 g/mol. The compound features a benzene ring substituted with a nitro group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
The primary mechanism of action for this compound involves its interaction with various biological targets:
- Serotonergic System : The compound has been shown to modulate the serotonergic system, particularly influencing the 5-HT1A and 5-HT3 receptors, which are crucial for mood regulation.
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis .
Antitubercular Activity
In vitro studies have demonstrated that compounds related to this compound possess potent antitubercular properties. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be as low as 16 ng/mL, indicating high efficacy against tuberculosis bacteria .
Cytotoxicity
The cytotoxic effects of these compounds have also been investigated. For instance, studies show that certain nitro-substituted derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacokinetics
Pharmacokinetic profiling indicates that the compound can be effectively absorbed when administered orally, with studies reporting doses ranging from 1 to 50 mg/kg in animal models. The lipophilicity of the compound plays a crucial role in its absorption and distribution within biological systems.
Case Studies
- Study on Antitubercular Activity : A comprehensive study evaluated a series of nitrobenzamide derivatives, including those with the 3-nitro substitution. The results showed that these compounds had significantly higher activities compared to other structural variants, reinforcing the importance of the nitro group in enhancing biological efficacy .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound derivatives against human cancer cell lines. The findings suggested that certain modifications to the structure could lead to improved cytotoxic profiles, making them candidates for further development as anticancer agents .
Data Tables
Compound Name | MIC (ng/mL) | Cytotoxicity (IC50 µM) | Target Enzyme |
---|---|---|---|
This compound | 16 | 10 | DprE1 (Mycobacterium tuberculosis) |
Derivative A | 32 | 15 | DprE1 |
Derivative B | 64 | 8 | DprE1 |
Table 1: Summary of biological activities related to nitro-substituted benzoyl chlorides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-nitro-5-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via chlorination of its benzoic acid precursor, 3-nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3), using thionyl chloride (SOCl₂) as the chlorinating agent . Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or toluene, which stabilize intermediates and avoid side reactions.
- Catalysis : A catalytic amount of DMF (1–2 drops) accelerates the reaction by generating reactive acyl chloride intermediates .
- Temperature : Reflux (40–60°C) for 3–6 hours ensures complete conversion.
Condition | Effect on Yield | Evidence Source |
---|---|---|
SOCl₂ excess (2–3 eq) | Maximizes conversion (>90%) | |
DMF catalysis | Reduces reaction time by 50% | |
Solvent-free methods | Risk of side reactions (e.g., hydrolysis) |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm the presence of C=O (1780–1820 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and CF₃ group signals (δ 120–125 ppm in ¹³C) .
- Mass Spectrometry : ESI-MS or EI-MS should show [M]⁺ at m/z 253.0 (exact mass: 252.98) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and detect hydrolyzed byproducts (e.g., benzoic acid) .
Q. What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation .
- Handling : Use anhydrous conditions, as moisture leads to rapid hydrolysis. Employ PPE (nitrile gloves, goggles) due to its lachrymatory and corrosive properties (H314: Causes severe skin burns) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic acyl substitution?
Methodological Answer: The CF₃ group increases electrophilicity of the carbonyl carbon by stabilizing the transition state via inductive effects. This enhances reactivity toward:
- Amines : Forms amides at room temperature (e.g., with aryl amines in DCM, 0–25°C, 1–2 hours) .
- Alcohols : Requires base (e.g., pyridine) to scavenge HCl, improving esterification yields (>85%) .
Mechanistic Insight : Computational studies (DFT) show a 20% reduction in activation energy compared to non-fluorinated analogs .
Q. How can this compound be applied in synthesizing fluorinated polymers or chiral stationary phases?
Methodological Answer:
- Polymer Synthesis : React with diols or diamines to form polyesters/polyamides with enhanced thermal stability (Tg > 200°C) due to rigid trifluoromethyl groups .
- Chiral Phases : Covalently bond to cellulose or silica (via surface hydroxyl groups) for enantiomeric separations in SFC/HPLC. For example, phases derived from this compound resolve fluorinated pharmaceuticals with >90% enantiomeric excess .
Q. How to troubleshoot conflicting spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Scenario : Extra peaks in ¹H NMR (δ 1–2 ppm).
- Scenario : Discrepancies in mass spectra.
Q. What strategies mitigate hazards during large-scale reactions?
Methodological Answer:
- Engineering Controls : Use jacketed reactors with cold traps (−78°C) to condense SOCl₂ vapors .
- Waste Management : Quench excess reagent with ice-cold NaOH (2M) to neutralize HCl/SO₂ emissions .
- Process Optimization : Switch to continuous flow systems to reduce exposure and improve reproducibility .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or reaction yields?
Methodological Answer:
- Case Study : Melting points vary (127–132°C in vs. 120–125°C in older literature).
- Root Cause : Purity differences due to sublimation or residual solvents.
- Resolution : Recrystallize from hexane/ethyl acetate (1:3) and analyze via DSC for accurate Tm .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-5(8(10,11)12)3-6(2-4)13(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFYRJZINHXBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626880 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782-79-6 | |
Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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